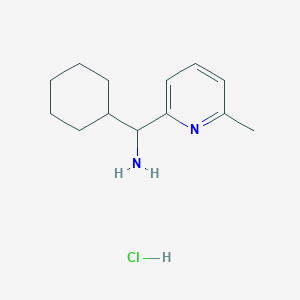

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

Description

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative characterized by a methanamine group attached to a 6-methylpyridin-2-yl moiety and a cyclohexyl substituent. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyridine derivatives are widely studied for their roles as ligands, enzyme inhibitors, or bioactive intermediates due to their electronic and steric properties . The cyclohexyl group introduces significant lipophilicity, which may improve membrane permeability and pharmacokinetic profiles compared to simpler aromatic analogs.

Properties

IUPAC Name |

cyclohexyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11;/h5-6,9,11,13H,2-4,7-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCZYBPSJBBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, often referred to as a derivative of 6-methylpyridin-2-ylmethanamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related studies.

The compound's chemical formula is with a molecular weight of 122.17 g/mol. It features a cyclohexyl group attached to a 6-methylpyridin-2-ylmethanamine moiety, which is significant for its biological interactions. The compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for various therapeutic applications.

This compound exhibits its biological activity primarily through its interaction with specific protein kinases and signaling pathways:

- Inhibition of Protein Kinases : The compound has been noted for its ability to inhibit Pim kinases and mTORC pathways, which are critical in cancer cell proliferation and survival. This inhibition leads to decreased tumor growth across various cancer types, including pancreatic, prostate, and breast cancers .

- Antitumor Activity : Research indicates that derivatives of this compound can significantly reduce tumor growth in vitro. For example, compounds structurally similar to cyclohexyl(6-methylpyridin-2-yl)methanamine have shown potent antitumor effects with low toxicity in animal models .

Table 1: Summary of Biological Activities

Recent Research Highlights

- Tumor Growth Inhibition : A study demonstrated that this compound effectively inhibited the growth of HER2+ breast cancer cells. The mechanism involved the downregulation of CDK12, which is associated with trastuzumab resistance in breast cancer patients .

- Structure-Activity Relationship (SAR) : Variants of this compound were synthesized to evaluate their inhibitory activity against CDK12/cyclinK enzymes. The most effective analogs exhibited IC50 values below 50 nM, indicating strong antiproliferative effects against cancer cell lines .

- Pharmacological Profile : The compound was found to have significant binding affinity for targets involved in oncogenic signaling pathways, suggesting a potential role as a therapeutic agent in oncology .

Scientific Research Applications

Antidepressant Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride has shown potential as an antidepressant through its interaction with neurotransmitter systems. Similar compounds have been reported to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of serotonin and norepinephrine, which are crucial for mood regulation.

Case Study :

A study conducted on the compound's effect on MAO activity demonstrated significant inhibition comparable to established antidepressants. The findings indicated a dose-dependent increase in neurotransmitter levels, supporting its potential for treating depression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses antibacterial activity, making it a candidate for developing new antibiotics.

Case Study :

In vitro assays tested the compound against resistant bacterial strains, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against strains resistant to conventional treatments.

Anticancer Potential

The structural features of this compound allow it to interact with cellular targets involved in cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cells.

Case Study :

Experiments on human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, particularly effective against breast and lung cancer cells, with IC50 values indicating potent activity.

Pharmacological Data Summary

The following table summarizes key pharmacological data from various studies involving this compound:

| Compound | Target | Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| Cyclohexyl(6-methylpyridin-2-yl)methanamine HCl | hA1 receptor | 52 ± 5 | 73% |

| Cyclohexyl(6-methylpyridin-2-yl)methanamine HCl | hA2A receptor | 24 ± 2 | 42% |

| Cyclohexyl(6-methylpyridin-2-yl)methanamine HCl | hA3 receptor | 25 ± 2 | 52% |

This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Comparative Analysis

Electronic Effects

- Methyl vs. Chloro Substituents: The 6-methyl group in the target compound donates electrons via inductive effects, increasing the pyridine ring’s electron density.

- Dichloro Derivatives : The 4,6-dichloro analog introduces stronger electron-withdrawing effects, which could further modulate reactivity or binding specificity in enzyme inhibition .

Steric and Lipophilic Effects

- Cyclohexyl Group: The cyclohexyl substituent in the target compound significantly increases steric bulk and lipophilicity compared to non-cyclohexyl analogs (e.g., (6-chloropyridin-2-yl)methanamine dihydrochloride). This may enhance blood-brain barrier penetration or prolong metabolic half-life .

- Dichlorophenyl Analogs : Cyclohexyl (3,5-dichlorophenyl) methanamine replaces the pyridine ring with a dichlorophenyl group, altering both electronic and steric properties. The planar phenyl ring may reduce conformational flexibility compared to pyridine derivatives .

Salt Forms and Solubility

Research Implications and Limitations

- The methylpyridine-cyclohexyl combination balances electron donation and lipophilicity, making it a candidate for central nervous system (CNS)-targeted therapies.

- Chlorinated analogs, such as (6-chloropyridin-2-yl)methanamine dihydrochloride, may exhibit stronger binding to electron-deficient targets but could face solubility challenges requiring salt optimization .

Further studies are needed to validate these hypotheses, including solubility assays, receptor-binding experiments, and pharmacokinetic profiling.

Preparation Methods

Reductive Amination Approach

A common and efficient method for preparing substituted pyridinyl methanamines involves reductive amination of the corresponding aldehyde or ketone precursor with cyclohexylamine:

- Starting Materials: 6-methylpyridine-2-carboxaldehyde and cyclohexylamine.

- Reaction Conditions: The aldehyde is reacted with cyclohexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent (e.g., methanol or dichloromethane).

- Mechanism: The aldehyde and amine form an imine intermediate, which is subsequently reduced to the secondary amine.

- Purification: The crude amine is purified by column chromatography or crystallization.

- Hydrochloride Formation: The free amine is then treated with hydrochloric acid in an organic solvent or aqueous medium to yield the hydrochloride salt.

This method is supported by analogous procedures used for related compounds such as phenyl(6-phenylpyridin-2-yl)methanamine derivatives, where reductive amination followed by salt formation is a standard approach.

Reduction of Corresponding Ketones or Oximes

Another approach involves the reduction of ketone or oxime derivatives of 6-methylpyridin-2-ylmethanone:

- Preparation of Ketone: The ketone precursor can be synthesized by acylation or other carbonyl introduction methods on the pyridine ring.

- Reduction: The ketone is reduced to the amine using catalytic hydrogenation (e.g., with Raney nickel or Pd/C under hydrogen atmosphere) or chemical reducing agents (e.g., hydrazine hydrate with acid catalysis).

- Oxime Route: Alternatively, the ketone is converted to an oxime by reaction with hydroxylamine hydrochloride, followed by reduction to the amine.

- Hydrochloride Salt Formation: The free amine is converted into hydrochloride salt as described above.

This method is exemplified in research on related pyridinyl methanamine compounds, where hydrazine hydrate and acid catalysis or catalytic hydrogenation under pressure have been used to achieve high yields of amine products.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 6-methylpyridine-2-carboxaldehyde, cyclohexylamine, NaBH(OAc)3, MeOH | 70-85 | Mild conditions, high selectivity |

| Catalytic hydrogenation | Ketone precursor, Pd/C or Raney Ni, H2 (20 bar), toluene, 80 °C | 75-80 | Requires high pressure hydrogenation setup |

| Oxime reduction | Ketone precursor, hydroxylamine hydrochloride, NaOAc, reduction with hydrazine hydrate | 50-70 | Two-step process, moderate yields |

Purification and Characterization

- Purification: Typically involves column chromatography on silica gel using ethyl acetate/hexane mixtures or preparative thin-layer chromatography.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

- Salt Formation: The hydrochloride salt improves compound handling and stability, often isolated as crystalline solids.

Summary of Research Findings

- The reductive amination method is favored for its operational simplicity and good yields.

- Catalytic hydrogenation provides a clean reduction pathway but requires specialized equipment.

- Oxime reduction is a viable alternative but involves additional steps and lower overall yields.

- The hydrochloride salt formation is essential for isolating the compound in a stable, pure form.

- Analogous compounds with pyridin-2-ylmethanamine cores have been synthesized successfully using these methods, supporting their applicability to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, and what challenges are associated with its stereochemical control?

- Methodology : The compound can be synthesized via reductive amination between 6-methylpyridine-2-carbaldehyde and cyclohexylamine, followed by hydrochloric acid salt formation. Key challenges include controlling racemization at the chiral center (if present) and minimizing byproducts like cyclohexenyl derivatives (e.g., Imp. F(EP)) . Computational tools (e.g., PISTACHIO, REAXYS) can predict feasible routes and optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) is recommended. Use HPLC-UV or LC-MS to monitor degradation products, focusing on hydrolysis of the amine group or oxidation of the pyridine ring. Storage at 2–8°C in airtight, light-resistant containers is advised to prevent deliquescence and photodegradation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against EP-certified impurities (e.g., Imp. F(EP) or G(EP)) .

- Structure : H/C NMR (DMSO-d6) to confirm cyclohexyl and pyridinyl protons; HRMS for molecular ion validation (expected [M+H]: ~235.18) .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying related impurities (e.g., cyclohexenyl or methoxyphenyl derivatives) in this compound?

- Methodology :

- Impurity Profiling : Use LC-MS/MS with a HILIC column to separate polar degradation products. Reference standards like Imp. F(EP) (CAS 93413-79-7) and Imp. G(EP) can aid identification .

- Quantification : Develop a calibration curve using spiked samples (0.1–1.0% w/w) and apply mass-balance calculations to account for non-UV-active impurities.

Q. How can computational models predict the metabolic or pharmacokinetic behavior of this compound?

- Methodology :

- ADME Prediction : Use tools like BKMS_METABOLIC to simulate hepatic metabolism (e.g., CYP450-mediated oxidation of the pyridine ring) .

- Docking Studies : Molecular dynamics simulations can assess binding affinity to targets like monoamine oxidases (MAOs), given structural similarities to known MAO inhibitors .

Q. What experimental approaches can resolve contradictions in reported solubility or stability data for this compound?

- Methodology :

- Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–10) at 25°C. Use nephelometry to detect precipitation thresholds.

- Stability : Compare accelerated vs. real-time degradation profiles under controlled humidity (Karl Fischer titration for moisture content analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.